Ethyl 2-Chloro-5-fluoroisonicotinate
Description
BenchChem offers high-quality Ethyl 2-Chloro-5-fluoroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Chloro-5-fluoroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 2-chloro-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 |
InChI Key |
BXFPGFWVXTWUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Ethyl 2-Chloro-5-fluoroisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the vast landscape of heterocyclic chemistry, the pyridine scaffold is a privileged structure, present in numerous approved drugs. The strategic placement of fluorine and chlorine atoms on the isonicotinate (pyridine-4-carboxylate) framework, as seen in Ethyl 2-Chloro-5-fluoroisonicotinate, creates a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of Ethyl 2-Chloro-5-fluoroisonicotinate, its synthesis, properties, and its emerging role in drug discovery for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
A precise understanding of a molecule's properties is fundamental to its application in research and development. Ethyl 2-Chloro-5-fluoroisonicotinate is a halogenated pyridine derivative with the following key identifiers:
| Property | Value | Source |
| CAS Number | 1214346-94-7 | [1] |
| Molecular Formula | C₈H₇ClFNO₂ | [1] |
| Molecular Weight | 203.60 g/mol | [1] |
| Canonical SMILES | CCOC(=O)c1cc(F)cnc1Cl |
The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring significantly influences the electron distribution and reactivity of the molecule. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the fluoro group can enhance binding interactions and block metabolic degradation.
Synthesis of Ethyl 2-Chloro-5-fluoroisonicotinate: A Proposed Pathway and Experimental Protocol
Part 1: Synthesis of 2-Chloro-5-fluoroisonicotinic Acid (CAS: 884494-74-0)
A plausible route to the precursor acid involves the selective dechlorination of a di-halogenated precursor, a strategy documented for the nicotinic acid isomer.[2][3]
Caption: Proposed synthetic pathway for 2-Chloro-5-fluoroisonicotinic acid.
Detailed Protocol (Proposed):
-
Selective Dechlorination:
-
To a solution of Ethyl 2,6-dichloro-5-fluoroisonicotinate in ethanol, add a suitable palladium catalyst (e.g., 5% Pd/C) and a base such as triethylamine.
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS to ensure selective removal of the 6-chloro group.
-
Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude Ethyl 2-Chloro-5-fluoroisonicotinate.
-
-
Hydrolysis to the Carboxylic Acid:
-
The crude ester is then hydrolyzed using an aqueous solution of a base like sodium hydroxide or lithium hydroxide at room temperature.
-
The reaction mixture is stirred until the ester is fully consumed (monitored by TLC or LC-MS).
-
The solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 2-Chloro-5-fluoroisonicotinic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Part 2: Esterification to Ethyl 2-Chloro-5-fluoroisonicotinate
The final step is a standard Fischer esterification of the synthesized carboxylic acid.[4]
Caption: Final esterification step to yield the target compound.
Detailed Protocol:
-
Reaction Setup:
-
Suspend 2-Chloro-5-fluoroisonicotinic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield Ethyl 2-Chloro-5-fluoroisonicotinate. Purification can be achieved by column chromatography if necessary.
-
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloro-5-fluoroisonicotinate scaffold is a valuable pharmacophore in the design of novel therapeutics. The chlorine atom at the 2-position provides a handle for further chemical modifications, while the fluorine atom at the 5-position can enhance the molecule's pharmacological properties.
Case Study: Inhibitors of Ubiquitin-Specific Protease 30 (USP30)
A notable application of the precursor, 2-Chloro-5-fluoroisonicotinic acid, is in the synthesis of inhibitors for Ubiquitin-Specific Protease 30 (USP30).[3] USP30 is a deubiquitinating enzyme that has been implicated in the regulation of mitochondrial quality control, and its inhibition is being explored as a potential therapeutic strategy for various diseases, including certain cancers and neurodegenerative disorders.
In a patent by GlaxoSmithKline, 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) is used as a key building block to synthesize substituted cyanopyrrolidines that act as USP30 inhibitors.[3] The isonicotinic acid moiety serves as a core scaffold for the attachment of other functional groups that interact with the active site of the enzyme.
Caption: Role as a key intermediate in the synthesis of USP30 inhibitors.
Structure-Activity Relationship (SAR) Insights
The 2-chloro and 5-fluoro substitution pattern on the pyridine ring offers several advantages in drug design:
-
Modulation of Basicity: The electron-withdrawing nature of the halogen substituents reduces the basicity of the pyridine nitrogen. This can be crucial for improving oral bioavailability by preventing protonation in the acidic environment of the stomach and can also influence the molecule's interaction with target proteins.[5]
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of the drug in the body.[6][7]
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, potentially leading to increased potency.[5]
-
Synthetic Handle: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups to explore the chemical space around the core scaffold and optimize for activity and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-Chloro-5-fluoroisonicotinate and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, related halogenated pyridines are known to be irritants and potentially toxic. Therefore, it is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Consult the SDS for all reagents used in the synthesis.
Conclusion
Ethyl 2-Chloro-5-fluoroisonicotinate represents a strategically important building block in the field of medicinal chemistry. Its unique substitution pattern of a reactive chlorine atom and a metabolically stabilizing fluorine atom on the isonicotinate scaffold provides a versatile platform for the development of novel therapeutic agents. The proposed synthetic pathway, based on established chemical principles, offers a reliable method for its preparation. As demonstrated by its use in the synthesis of USP30 inhibitors, this compound holds significant promise for the discovery of new drugs targeting a range of diseases. Further exploration of the chemical space around this fluorinated pyridine core is likely to yield new and potent drug candidates in the future.
References
- Google Patents.
- Google Patents. Substituted cyanopyrrolidines with activity as usp30 inhibitors. WO2020212351A1.
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]
- 3. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. We will delve into its chemical identity, physicochemical properties, synthetic pathways, and known applications, offering field-proven insights into its utilization.
Chemical Identity and Synonyms
2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester is a substituted pyridine derivative with the systematic IUPAC name ethyl 2-chloro-5-fluoroisonicotinate . The unequivocal identification of this compound is crucial for researchers.
One of its primary synonyms is Ethyl 2-chloro-5-fluoroisonicotinate . The corresponding carboxylic acid, 2-Chloro-5-fluoropyridine-4-carboxylic acid, is also known as 2-Chloro-5-fluoroisonicotinic acid[1].
The Chemical Abstracts Service (CAS) has assigned the number 1214346-94-7 to Ethyl 2-chloro-5-fluoroisonicotinate, which is a direct synonym for the target compound[2]. This CAS number should be used for unambiguous database searches and procurement.
It is important to distinguish this compound from its isomers, such as ethyl 2-chloro-5-fluoronicotinate (the 3-carboxylate isomer) and other related structures. For instance, ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is a distinct compound with a pyrimidine core[3][4].
Physicochemical Properties
While experimental data for the target compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues.
| Property | Value (Predicted/Inferred) | Source/Analogy |
| Molecular Formula | C₈H₇ClFNO₂ | - |
| Molecular Weight | 203.60 g/mol | [5] |
| Appearance | Likely a solid or oil at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical principles |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis and Reaction Pathways
The synthesis of 2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester is not explicitly detailed in readily available literature. However, we can logically deduce potential synthetic routes based on established pyridine chemistry and patents for related isomers.
A plausible synthetic approach would involve the esterification of the corresponding carboxylic acid, 2-chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0)[1]. This can be achieved through standard methods such as Fischer-Speier esterification using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) or by conversion to the acyl chloride followed by reaction with ethanol.
A patent for the synthesis of the isomeric ethyl 2-chloro-5-fluoronicotinate describes a process involving the selective dechlorination of a 2,6-dichloro precursor[6]. A similar strategy could potentially be adapted for the synthesis of the 4-carboxylate isomer.
Caption: Role of a chemical building block in a typical drug discovery pipeline.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
For related compounds like 2-Chloro-5-fluoropyrimidine, hazards include being harmful if swallowed and causing severe skin burns and eye damage.[7] It is prudent to assume similar hazards for the title compound.
Conclusion
2-Chloro-5-fluoropyridine-4-carboxylic acid ethyl ester is a valuable, albeit not extensively documented, building block for chemical synthesis. Its structural features make it a promising candidate for the development of novel pharmaceuticals and agrochemicals. While a lack of direct experimental data necessitates careful handling and inference from related compounds, its potential for creating diverse molecular libraries warrants further investigation by the scientific community.
References
-
INDOFINE Chemical Company. ETHYL 2-CHLORO-5-FLUOROPYRIDINE-3-CARBOXYLATE. [Link]
-
Synthonix. Ethyl 2-chloro-5-fluoro-pyridine-3-carboxylate - [E0636]. [Link]
-
PubChem. Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate. [Link]
- Google Patents.
-
PubChem. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. [Link]
-
MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. [Link]
-
EPA. CASRN Chemical Abstracts Service (CAS) Registry Number* ChemName Preferred Chemical Abstracts (CA) Index Name. [Link]
-
MDPI. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]
-
MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidine. [Link]
-
CompTox Chemicals Dashboard. Ethyl 2-chloro-5-ethylpyridine-3-carboxylate. [Link]
-
Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]
-
MDPI. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
Wikipedia. Ethyl chloroacetate. [Link]
-
PubMed. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. [Link]
Sources
- 1. 2-Chloro-5-fluoropyridine-4-carboxylic acid | CAS 884494-74-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1214346-94-7|Ethyl 2-chloro-5-fluoroisonicotinate|BLD Pharm [bldpharm.com]
- 3. 1246632-85-8|Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. PubChemLite - Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate (C7H6ClFN2O2) [pubchemlite.lcsb.uni.lu]
- 5. ETHYL 2-CHLORO-5-FLUOROPYRIDINE-3-CARBOXYLATE | 139911-30-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 7. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Safety & Handling Protocol: Ethyl 2-Chloro-5-fluoroisonicotinate
Topic: Safety Data Sheet (SDS) & Handling Protocol: Ethyl 2-Chloro-5-fluoroisonicotinate Content Type: Technical Safety Guide & Operational Whitepaper Audience: Synthetic Chemists, Process Engineers, and HSE Officers.
Core Directive & Scope
This guide transcends the standard GHS compliance requirements to provide a functional, researcher-centric operational protocol. It addresses Ethyl 2-Chloro-5-fluoroisonicotinate (CAS: 1214346-94-7), a critical halogenated pyridine scaffold used frequently in the synthesis of kinase inhibitors and agrochemicals.
Unlike generic safety sheets, this document integrates chemical reactivity logic with safety engineering , acknowledging that this compound is not just a "hazardous substance" but a reactive electrophile designed for nucleophilic aromatic substitution (SNAr).
Chemical Identity & Strategic Profile
| Parameter | Technical Specification |
| Chemical Name | Ethyl 2-chloro-5-fluoroisonicotinate |
| CAS Number | 1214346-94-7 |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol |
| Structural Class | Halogenated Pyridine Ester |
| Physical State | Typically a low-melting solid or viscous oil (purity dependent). |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water (slow hydrolysis). |
| Key Reactivity | Electrophilic at C2 (Cl displacement); Ester hydrolysis at C4. |
The "Fingerprint" of Hazard
The safety profile of this molecule is dictated by its structure. The electron-deficient pyridine ring (amplified by the fluorine at C5 and the ester at C4) makes the chlorine at C2 highly labile.
-
Implication: It is a potent alkylating/arylating agent. Skin contact does not just cause "irritation"; it potentially covalently modifies proteins, leading to sensitization.
-
Hydrolysis Risk: In the presence of moisture/mucous membranes, the ester can hydrolyze, locally releasing acid equivalents and the free pyridine acid.
Hazard Architecture & Causality
GHS Classification (Conservative Assessment):
-
Skin Irrit. 2 (H315): Caused by lipophilic penetration and reaction with dermal proteins.
-
Eye Dam. 1 (H318): High risk due to the combination of acidic hydrolysis and organic solvent affinity.
-
STOT SE 3 (H335): Respiratory irritation if dust/aerosol is generated.
-
Skin Sens. 1 (H317): Potential sensitizer due to electrophilic nature (SNAr capability).
Risk Assessment Logic (DOT Visualization)
The following diagram outlines the decision logic for handling this specific scaffold, prioritizing the prevention of sensitization.
Figure 1: Operational triage for physical state handling. Note that "low-melting solids" often behave unpredictably; treat as a liquid for permeation risks and a solid for inhalation risks.
Operational Control: The Self-Validating Protocol
Engineering Controls
-
Primary Barrier: All weighing and transfer must occur in a certified chemical fume hood (Face velocity > 0.5 m/s).
-
Atmosphere: Due to the fluorine substituent, this compound is relatively stable, but the ester is moisture sensitive. Handle under Nitrogen/Argon if storing long-term to prevent hydrolysis (which changes the melting point—a visual warning sign).
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Standard: Nitrile gloves (minimum 0.11 mm) are generally sufficient for incidental contact.
-
High Risk (Dissolved in DCM/DMF): If the compound is in solution (e.g., for an SNAr reaction), use Silver Shield (Laminate) gloves. The solvent carries the toxic payload through standard nitrile.
-
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient if the compound is an oil or in solution.
Handling Protocol (Step-by-Step)
-
Visual Validation: Upon opening, inspect the compound.
-
Pass: Off-white solid or clear oil.
-
Fail: Yellow/Orange discoloration or acetic smell indicates hydrolysis or degradation. Stop. Check pH of a micro-aliquot in water.
-
-
Solubilization: Dissolve in the reaction solvent (e.g., THF, DMF) inside the hood immediately after weighing to minimize dust/vapor potential.
-
Quenching: When the reaction is complete, do not just dump into waste. Treat the mixture with a dilute basic solution (NaHCO₃) to neutralize any hydrolyzed acid byproducts before disposal.
Emergency Response Triage
In the event of exposure, the electrophilic nature of the C-Cl bond dictates immediate dilution and removal.
Figure 2: Emergency response logic. Note: For eye contact, speed is critical due to the potential for acidic hydrolysis on the corneal surface.
Synthetic Application Context
Understanding why we use this compound helps enforce safety.[1] It is a scaffold for Nucleophilic Aromatic Substitution (SNAr) .
The Reaction Logic
The 2-position chlorine is activated by the pyridine nitrogen and the electron-withdrawing ester/fluorine groups.
-
Reagent: Amines (R-NH₂) or Alkoxides (RO⁻).
-
Safety Note: These reactions are often exothermic. The addition of the nucleophile to the Ethyl 2-Chloro-5-fluoroisonicotinate solution should be controlled (dropwise) to prevent thermal runaway, which could aerosolize the toxic intermediate.
Figure 3: Typical synthetic workflow. The displacement of Chlorine (Cl) releases HCl (captured by base), but the Fluorine (F) usually remains, maintaining the specific bioactivity of the final drug molecule.
Storage & Waste Management
-
Storage: 2-8°C (Refrigerate). Keep container tightly closed. Hydrolysis yields HCl and the corresponding carboxylic acid, which can corrode metal shelving.
-
Waste Disposal:
-
This compound contains Halogens (Cl, F) .
-
Do NOT mix with general organic waste if your facility separates halogenated solvents. It must go into the Halogenated Waste stream to prevent corrosion of incinerators and proper scrubbing of HF/HCl gases during destruction.
-
References
-
PubChem. (n.d.). Compound Summary: Halogenated Pyridine Carboxylates. National Library of Medicine. Retrieved from [Link]
Sources
Strategic Sourcing & Technical Profile: Ethyl 2-Chloro-5-fluoroisonicotinate
Executive Summary
Ethyl 2-chloro-5-fluoroisonicotinate (CAS: 1214346-94-7) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Unlike its more common isomer (the nicotinate), this isonicotinate derivative offers a specific substitution vector essential for targeting allosteric pockets in enzymes where a 4-position carbonyl trajectory is required.
This guide provides a technical deep-dive into the sourcing landscape, quality validation, and synthetic utility of this compound. It is designed to help medicinal chemists and procurement managers navigate the specific challenges associated with this "Tier 2" availability scaffold.
Part 1: Technical Dossier & Chemical Profile
Chemical Identity
Researchers must exercise extreme caution regarding regioisomerism. The market is flooded with the nicotinate (3-ester), which is significantly cheaper and more abundant. Verifying the CAS number and structure is the first step in quality control.
| Property | Specification |
| Chemical Name | Ethyl 2-chloro-5-fluoroisonicotinate |
| CAS Number | 1214346-94-7 (Distinct from Nicotinate: 139911-30-1) |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol |
| Structure | Pyridine core, 2-Cl, 4-COOEt, 5-F |
| Physical State | Low-melting solid or viscous liquid (purity dependent) |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C. Moisture sensitive. |
Structural Utility (The "Trifunctional" Core)
This molecule is valued because it possesses three distinct reactive handles, allowing for "Divergent Synthesis" strategies:
-
The Electrophile (C2-Cl): Highly activated for SNAr reactions due to the ortho ring nitrogen and the para electron-withdrawing ester.
-
The Modulator (C5-F): Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the pyridine nitrogen, influencing solubility and binding affinity.
-
The Anchor (C4-Ester): A versatile handle for cyclization (e.g., to naphthyridines) or conversion to amides/alcohols.
Part 2: Strategic Sourcing & Market Landscape
Availability Tiers
Unlike commodity reagents, Ethyl 2-chloro-5-fluoroisonicotinate is often a "Make-to-Order" or "Stock-Limited" item.
-
Tier 1 (Catalog Stock): Rare. Only specialized heterocyclic vendors (e.g., BLD Pharm, SynQuest) typically hold gram-scale inventory.
-
Tier 2 (Aggregators): Most listings on ChemicalBook or MolPort are "virtual stock," meaning the vendor will synthesize it upon order.
-
Tier 3 (Bulk): Kilogram-scale production requires a lead time of 4–8 weeks.
Price Analysis (Estimated Market Rates)
Note: Prices fluctuate based on raw material costs (fluorination reagents) and stock levels.
| Scale | Estimated Price Range (USD) | Sourcing Strategy |
| 100 mg | $50 – $90 | Screening: Buy from Tier 1 catalog for speed. |
| 1 g | $180 – $350 | Hit-to-Lead: Validate supplier quality before scaling. |
| 25 g+ | Inquire (Custom Quote) | Lead Opt: Move to direct manufacturer negotiation. |
Sourcing "Watch-Outs"
-
The Isomer Trap: Many low-cost suppliers will accidentally ship the nicotinate (CAS 139911-30-1) because it is chemically similar and cheaper to make. Always request a 1H NMR prior to shipment.
-
Purity vs. Price: Discounted batches often contain the des-fluoro impurity (Ethyl 2-chloroisonicotinate), which is difficult to separate.
Part 3: Quality Assurance & Validation
The Self-Validating System
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Upon receipt, run the following "Gatekeeper" protocol:
-
1H NMR (DMSO-d6):
-
Look for two distinct singlets (or doublets with small J coupling) for the pyridine protons.
-
Diagnostic Signal: The proton at C6 (adjacent to Nitrogen) will be significantly downfield (~8.5-8.8 ppm). The proton at C3 will be distinct.
-
Differentiation: In the nicotinate isomer, the coupling patterns and shifts differ due to the proximity of the ester to the fluorine.
-
-
19F NMR:
-
Essential to detect the des-fluoro impurity (which has no F signal) or regioisomers (which have different chemical shifts).
-
Impurity Profile
-
Hydrolysis Product: 2-Chloro-5-fluoroisonicotinic acid (Result of moisture exposure). Check for broad OH peak in NMR.
-
Regioisomer: Ethyl 2-chloro-5-fluoronicotinate (3-ester).
Part 4: Synthetic Application & Workflow
The following diagram illustrates a standard workflow for utilizing this scaffold in kinase inhibitor discovery, highlighting the logic of "Late-Stage Diversification."
Figure 1: Divergent synthesis workflow. The C2-chlorine allows for the introduction of diversity elements (amines) early in the sequence, while the C4-ester serves as the cyclization handle.
Experimental Protocol: SNAr Displacement (General Procedure)
This protocol validates the reactivity of the C2-Cl bond.
-
Setup: Dissolve Ethyl 2-chloro-5-fluoroisonicotinate (1.0 eq) in anhydrous DMSO (0.2 M).
-
Addition: Add the nucleophilic amine (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Heat to 60–80°C. Monitor by LCMS.
-
Note: The 5-Fluoro group activates the 2-Cl but also slightly deactivates the ring compared to a non-fluorinated analog. Higher temperature may be required.
-
-
Workup: Dilute with water, extract with EtOAc. The product is usually stable enough for standard silica chromatography.
References
- Google Patents. (2007). CN100355732C: Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Chlorinated Pyridines. Retrieved from [Link]
Sources
Strategic Utilization of 2-Chloro-5-Fluoroisonicotinic Acid in Medicinal Chemistry
[1][2]
Executive Summary
In the landscape of modern drug discovery, 2-chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) has emerged as a high-value "privileged scaffold."[1][2] Its utility stems from its orthogonal reactivity profile: the C2-chlorine atom provides a highly reactive handle for nucleophilic aromatic substitution (
Chemical Architecture & Reactivity Profile[1]
The medicinal value of 2-chloro-5-fluoroisonicotinic acid lies in its regioselective functionalization potential .[1]
-
The C2-Position (Electrophilic Center): The pyridine nitrogen and the electron-withdrawing carboxylic acid at C4 act synergistically to deplete electron density at C2.[1] This makes the C2-chloride highly susceptible to
displacement by amines, phenols, or thiols, often without the need for transition metal catalysis.[1][2] -
The C5-Position (Metabolic Shield): The fluorine atom at C5 blocks metabolic oxidation (a common clearance pathway for pyridines) and influences the electronic environment of the ring, often enhancing the potency of hydrogen bond acceptors/donors in the final pharmacophore.[2]
-
The C4-Position (Linker): The carboxylic acid is the primary vector for fragment growing, allowing the attachment of solubilizing groups or "tail" moieties typical in kinase inhibitors.
Visualization: Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic utility of the 2-chloro-5-fluoroisonicotinic acid scaffold.
Case Study: Design of c-Met Kinase Inhibitors
The receptor tyrosine kinase c-Met is a critical target in oncology.[1][3] Many Type II c-Met inhibitors utilize a "2-aminopyridine-4-carboxamide" motif.[1][2] The 2-chloro-5-fluoroisonicotinic acid scaffold is the ideal precursor for generating this motif.[1]
Mechanism of Action
In these inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase.[2] The C2-substituent (introduced via
Synthetic Workflow (Generic Type II Inhibitor)
-
Esterification: Protection of the C4-acid to prevent interference during the
step. - Displacement: Reaction with a fluoro-aniline or phenol to install the hydrophobic pharmacophore at C2.[1]
-
Hydrolysis: Deprotection of the C4-ester.
-
Amide Coupling: Attachment of a solubilizing moiety (e.g., morpholine or piperazine derivative) at C4.[2]
Figure 2: Step-wise synthetic pathway for converting the scaffold into a bioactive kinase inhibitor.[2]
Experimental Protocols
The following protocols are derived from high-yield industrial workflows optimized for this specific scaffold.
Protocol A: Regioselective Displacement at C2
Objective: To introduce an amine pharmacophore at the C2 position while retaining the C5-fluorine.
Reagents:
-
Substrate: Methyl 2-chloro-5-fluoroisonicotinate (1.0 eq)[1][2]
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 eq) or Cs₂CO₃ (3.0 eq)[1][2]
-
Solvent: Anhydrous THF (for LiHMDS) or DMF (for Cs₂CO₃)[1][2]
Procedure:
-
Preparation: Dissolve the aniline (1.1 eq) in anhydrous THF under
atmosphere. -
Deprotonation: Cool to -78°C and add LiHMDS (2.5 eq) dropwise. Stir for 30 mins to generate the lithium anilide.
-
Addition: Add a solution of Methyl 2-chloro-5-fluoroisonicotinate (1.0 eq) in THF dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by LC-MS.[1] The electron-deficient nature of the pyridine ring facilitates rapid displacement of the chlorine.
-
Quench: Quench with saturated
solution. Extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: If using the free acid instead of the ester, an extra equivalent of base is required to deprotonate the carboxylic acid first. However, yields are generally higher using the ester.[2]
Protocol B: Amide Coupling at C4
Objective: To attach the "tail" moiety for solubility.
Reagents:
Procedure:
-
Dissolve the carboxylic acid substrate in DMF.
-
Add DIPEA and stir for 10 minutes.
-
Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).
-
Stir at room temperature for 4–12 hours.
-
Workup: Dilute with water (product often precipitates).[2] If not, extract with DCM/MeOH (9:1).[2]
Comparative Data: Substituent Effects
The following table summarizes how the 5-Fluoro group compares to the non-fluorinated analog (2-chloroisonicotinic acid) in medicinal chemistry applications.
| Feature | 2-Chloro-5-Fluoroisonicotinic Acid | 2-Chloroisonicotinic Acid (No F) | Impact of Fluorine |
| Lipophilicity (LogP) | Higher | Lower | Increases membrane permeability; improves CNS penetration.[1][2] |
| Metabolic Stability | High | Moderate | Blocks metabolic oxidation at the C5 position (common soft spot).[2] |
| pKa (Pyridine N) | ~1.5 - 2.0 (Lower) | ~3.8 | Reduces basicity, potentially reducing hERG channel liability.[1][2] |
| Reactivity (C2-Cl) | Enhanced | Standard | The inductive effect of F makes C2 more electrophilic for |
References
-
Vertex Pharmaceuticals. (2007).[2] Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. CN100355732C.
-
Wang, J., et al. (2019).[2] Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Frontiers in Pharmacology.
-
Liu, X., et al. (2021).[2] Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [1][2]
-
PubChem. (2025).[2] 2-Chloro-5-fluoroisonicotinic acid - Compound Summary. National Library of Medicine. [1][2]
-
Gould, S., et al. (2022).[2] Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules. [1][2]
Sources
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing Ethyl 2-Chloro-5-fluoroisonicotinate
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors (SMKIs) have consequently emerged as a cornerstone of modern targeted therapy.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-Chloro-5-fluoroisonicotinate, a highly versatile heterocyclic building block, in the synthesis of novel kinase inhibitor scaffolds. We will explore core synthetic strategies, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices, thereby offering a comprehensive framework for accelerating drug discovery programs.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found at the core of numerous FDA-approved kinase inhibitors.[4][5][6] Its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket mimics the interaction of adenosine, making it an ideal starting point for inhibitor design.[7]
Ethyl 2-Chloro-5-fluoroisonicotinate (CAS 1214346-94-7) is a particularly valuable starting material for several key reasons:
-
Reactive Handle: The chlorine atom at the 2-position is an excellent leaving group, primed for substitution via robust and versatile palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties.
-
Modulating Moiety: The fluorine atom at the 5-position can significantly enhance binding affinity through favorable electrostatic interactions within the ATP pocket and improve metabolic stability, a critical parameter for drug candidates.[8]
-
Ester Functionality: The ethyl ester at the 4-position provides a convenient point for further chemical elaboration, such as conversion to amides, which can explore additional binding interactions and modulate physicochemical properties.
This guide will focus on leveraging these features through two of the most powerful C-N and C-C bond-forming reactions in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Core Synthetic Workflow: Building Diversity
The primary strategy for elaborating the Ethyl 2-Chloro-5-fluoroisonicotinate core involves palladium-catalyzed cross-coupling reactions at the C2 position. This approach enables the rapid generation of a library of analogs, which is essential for developing a comprehensive Structure-Activity Relationship (SAR) study.[4]
Caption: General synthetic workflow using Ethyl 2-Chloro-5-fluoroisonicotinate.
Detailed Protocol 1: Buchwald-Hartwig Amination
This protocol details the synthesis of a 2-amino-pyridine intermediate, a crucial step for creating inhibitors that engage the kinase hinge region. The Buchwald-Hartwig amination is the method of choice for this C-N bond formation due to its high functional group tolerance and broad substrate scope.[9][10][11]
Objective: To synthesize Ethyl 5-fluoro-2-(phenylamino)isonicotinate.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials & Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-Chloro-5-fluoroisonicotinate | ≥98% | ChemScene |
| Aniline | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Sigma-Aldrich |
| Xantphos | ≥98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich |
| Anhydrous Toluene | DriSolv® | MilliporeSigma |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
Equipment: Schlenk flask, magnetic stirrer/hotplate, nitrogen/argon line, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-Chloro-5-fluoroisonicotinate (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Rationale: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired side products. Establishing an inert atmosphere is critical for reproducible, high-yielding reactions.[12] Xantphos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step in the catalytic cycle and stabilizes the active Pd(0) species.[10]
-
-
Reagent Addition: Under a positive flow of nitrogen or argon, add sodium tert-butoxide (1.4 equiv.). Seal the flask.
-
Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile for the coupling reaction.
-
-
Solvent and Reactant Addition: Add anhydrous, degassed toluene via syringe, followed by aniline (1.2 equiv.).
-
Rationale: Using anhydrous and degassed solvent is crucial to prevent quenching of the base and deactivation of the catalyst. A slight excess of the amine ensures the complete consumption of the starting halide.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[9]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Rationale: The aqueous washes remove the base and other inorganic salts, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to ethyl, phenyl, and pyridine protons |
| ¹⁹F NMR | A single peak confirming the fluorine atom's presence |
| LC-MS | M+H⁺ peak corresponding to the product's molecular weight |
| Purity (HPLC) | >95% |
Application in Kinase Signaling and Inhibition
The synthesized compounds are designed to interfere with cellular signaling pathways that are often hyperactivated in disease states. Kinases function within complex cascades, where one kinase phosphorylates and activates another. Inhibiting a key kinase in such a pathway can halt the entire downstream signaling cascade, thereby preventing cellular outcomes like proliferation or survival.
Caption: Inhibition of a generic RTK signaling pathway (e.g., MAPK/ERK).
Once synthesized, purified, and characterized, the novel compounds must be evaluated for their biological activity. A typical workflow includes:
-
Biochemical Assays: Determine the compound's potency (e.g., IC₅₀ value) against the target kinase in a purified, cell-free system. Common methods include radiometric assays or fluorescence-based techniques.[13][14]
-
Cellular Assays: Evaluate the compound's ability to inhibit the target kinase within a cellular context, measuring its effect on downstream signaling events or cell viability.
-
Selectivity Profiling: Screen the compound against a broad panel of other kinases to ensure it is selective for the intended target, which is crucial for minimizing off-target side effects.[2][13]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[15]
-
Reagent Handling:
-
Ethyl 2-Chloro-5-fluoroisonicotinate: May cause skin and eye irritation. Avoid contact and inhalation.[16][17]
-
Palladium Catalysts: Can be toxic and are potent sensitizers. Handle with care and avoid creating dust.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.[15]
-
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.
-
Li, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. Retrieved from [Link]
-
Jain, D., et al. (2022). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Spahiv, A., et al. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. Retrieved from [Link]
-
Antoniou, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceutics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Ashead, B., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Gallego, G. M., & Seo, S. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Retrieved from [Link]
-
Di Martino, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wong, S. M., et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]
-
Zanzoni, S., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Leodori, G., et al. (2024). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Retrieved from [Link]
-
Lind, F., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. Retrieved from [Link]
-
De Lombaerde, S., et al. (2024). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences. Retrieved from [Link]
-
Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Retrieved from [Link]
-
Durrant, S. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Retrieved from [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy. Retrieved from [Link]
-
Creative Bioarray. (2021). Technologies to Study Kinases. YouTube. Retrieved from [Link]
-
Todd, M. H., et al. (2024). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Retrieved from [Link]
-
Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate. Retrieved from [Link]
-
Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity. Retrieved from [Link]
Sources
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- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Reduction of Ethyl Ester Groups in Fluorinated Isonicotinates
Introduction: The Strategic Importance of Fluorinated Pyridyl Methanols in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, fluorinated pyridyl methanols are highly sought-after building blocks. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the introduction of a hydroxymethyl group provides a crucial handle for further synthetic elaboration. The reduction of a stable ethyl ester group on a fluorinated isonicotinate backbone to the corresponding primary alcohol is therefore a critical transformation in the synthesis of these valuable intermediates.
This guide provides an in-depth exploration of the methodologies for this reduction, focusing on the practical aspects and the chemical rationale that underpins the choice of reagents and reaction conditions. We will delve into detailed protocols, discuss the influence of fluorine substitution on reactivity, and present data to aid researchers in selecting the optimal synthetic route.
Understanding the Terrain: The Influence of Fluorine on the Isonicotinate System
The presence of one or more fluorine atoms on the pyridine ring significantly impacts the electronic nature of the isonicotinate system. Fluorine is a strongly electron-withdrawing group, which has two main consequences for the reduction of the ethyl ester at the C-4 position:
-
Increased Electrophilicity of the Ester Carbonyl: The electron-withdrawing effect of the fluorine atoms is transmitted through the pyridine ring, making the carbonyl carbon of the ester group more electron-deficient and, therefore, more susceptible to nucleophilic attack by hydride reagents. This can lead to faster reaction rates compared to non-fluorinated analogues.[3]
-
Potential for Side Reactions: The increased reactivity can also lead to undesired side reactions, such as over-reduction or reactions involving the pyridine ring itself. The choice of reducing agent and careful control of reaction conditions are paramount to ensure chemoselectivity.
The position and number of fluorine substituents further modulate these effects. For instance, fluorine atoms at the C-2 and C-6 positions will have a more pronounced electron-withdrawing effect on the C-4 ester than a fluorine atom at the C-3 position.
Navigating the Reduction: A Comparative Analysis of Key Hydride Reagents
The selection of the appropriate reducing agent is the most critical decision in this synthetic transformation. The three most commonly employed hydride reagents for ester reductions are Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and Diisobutylaluminum Hydride (DIBAL-H).
Table 1: Comparison of Common Hydride Reagents for Ester Reduction
| Reagent | Formula | Relative Reactivity | Typical Solvents | Key Considerations for Fluorinated Isonicotinates |
| Lithium Aluminum Hydride | LiAlH₄ | Very High | Anhydrous THF, Diethyl Ether | Highly effective but can be aggressive, potentially leading to over-reduction or side reactions. Requires strictly anhydrous conditions and careful work-up. |
| Sodium Borohydride | NaBH₄ | Low to Moderate | Protic solvents (MeOH, EtOH) | Generally too mild to reduce esters efficiently on its own. Often requires additives or forcing conditions. Can offer higher chemoselectivity. |
| Diisobutylaluminum Hydride | DIBAL-H | High | Aprotic solvents (Toluene, Hexane, DCM) | Can be used to reduce esters to aldehydes at low temperatures, but will proceed to the alcohol with excess reagent or at higher temperatures. Offers good selectivity. |
Lithium Aluminum Hydride (LiAlH₄): The Powerful Workhorse
LiAlH₄ is a potent reducing agent capable of reducing a wide array of functional groups, including esters, to their corresponding primary alcohols.[4] Its high reactivity makes it a reliable choice for the reduction of even deactivated esters.
Mechanism of LiAlH₄ Reduction of an Ester
Caption: General mechanism of ester reduction by LiAlH₄.
Experimental Protocol 1: LiAlH₄ Reduction of Methyl 2-aminoisonicotinate to (2-Amino-pyridin-4-yl)-methanol
This protocol for a non-fluorinated analogue provides a solid foundation for adapting to fluorinated substrates.[5]
-
Materials:
-
Methyl 2-aminoisonicotinate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Benzene (for crystallization)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 26 g of LiAlH₄ in 800 mL of anhydrous THF.
-
Slowly add a solution of 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF to the stirred LiAlH₄ suspension.
-
After the addition is complete, heat the resulting slurry to reflux for 3 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the dropwise addition of water. Caution: This is a highly exothermic reaction that evolves hydrogen gas.
-
Filter the resulting precipitate and wash it with 300 mL of THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Crystallize the residue from benzene to obtain (2-amino-pyridin-4-yl)-methanol.
-
Field-Proven Insights for LiAlH₄ Reductions:
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Work-up Procedure: The "Fieser work-up" is a reliable method for quenching LiAlH₄ reactions and precipitating aluminum salts for easy filtration.[6] For a reaction with 'x' grams of LiAlH₄, cautiously and sequentially add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water, all while cooling the reaction mixture.
-
Temperature Control: The initial addition of the ester to the LiAlH₄ suspension should be done at a controlled temperature (e.g., 0 °C) to manage the initial exothermic reaction.
Sodium Borohydride (NaBH₄): The Milder, More Selective Choice
Sodium borohydride is generally not reactive enough to reduce esters under standard conditions.[4] However, its reactivity can be enhanced by the addition of Lewis acids or by using forcing conditions, allowing for a more chemoselective reduction in the presence of other sensitive functional groups.
Mechanism of NaBH₄/Lewis Acid-Assisted Ester Reduction
Caption: Lewis acid activation enhances the electrophilicity of the ester for NaBH₄ reduction.
Experimental Protocol 2: NaBH₄/CaCl₂ Reduction of Isopropyl 3-fluoro-2-pyridinecarboxylate to 3-Fluoropyridine-2-methanol
This protocol, adapted from a patent, demonstrates the use of a Lewis acid to facilitate the reduction of a fluorinated pyridine ester with NaBH₄.[7]
-
Materials:
-
Isopropyl 3-fluoro-2-pyridinecarboxylate
-
Anhydrous Calcium Chloride (CaCl₂)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a 100 mL four-necked flask equipped with a mechanical stirrer, add 9.15 mL of methanol, 1.83 g of isopropyl 3-fluoro-2-pyridinecarboxylate, and 2.22 g of anhydrous calcium chloride powder.
-
Cool the mixture to 0 ± 5 °C.
-
Add 3.79 g of sodium borohydride in portions, maintaining the temperature at 0 ± 5 °C.
-
After the addition is complete, stir the mixture for 1 hour at 0 ± 5 °C.
-
Warm the mixture to 65 ± 5 °C and reflux for 2 hours.
-
Cool the reaction to 15 ± 5 °C and add 18 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
-
Field-Proven Insights for NaBH₄ Reductions:
-
Lewis Acid Activation: The addition of Lewis acids like CaCl₂, LiCl, or ZnCl₂ is often crucial for achieving efficient ester reduction with NaBH₄.
-
Solvent Choice: While protic solvents like methanol or ethanol are commonly used with NaBH₄, they can also react with the borohydride. An excess of the reducing agent is often necessary to compensate for this.
-
Temperature: Elevated temperatures are typically required to drive the reduction of esters with NaBH₄ to completion.
Data Summary and Product Characterization
The successful synthesis of fluorinated pyridyl methanols requires careful monitoring and characterization.
Table 2: Representative Examples of Reduced Fluorinated Pyridyl Methanols
| Product | CAS Number | Molecular Formula | Molecular Weight | Availability |
| (2-Fluoropyridin-4-yl)methanol | 131747-60-9 | C₆H₆FNO | 127.12 | Commercially available[8] |
| (3-Fluoropyridin-2-yl)methanol | 172321-23-4 | C₆H₆FNO | 127.12 | Commercially available |
| (3,5-Difluoropyridin-4-yl)methanol | 924649-16-1 | C₆H₅F₂NO | 145.11 | Commercially available[9] |
| (2,6-Difluoropyridin-4-yl)methanol | 221175-00-0 | C₆H₅F₂NO | 145.11 | Commercially available |
Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of fluorinated pyridyl methanols.
Conclusion and Future Outlook
The reduction of ethyl esters on fluorinated isonicotinate scaffolds is a versatile and essential transformation for the synthesis of valuable fluorinated pyridyl methanol building blocks. While powerful reagents like LiAlH₄ offer a reliable route, the development of milder and more selective methods, such as Lewis acid-activated NaBH₄ reductions, provides valuable alternatives, particularly for complex molecules with multiple functional groups. The choice of methodology will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory infrastructure. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for this key transformation will remain an active area of research.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal. Angewandte Chemie International Edition. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
-
The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
Lithium borohydride. Wikipedia. [Link]
-
(3,6-difluoropyridin-2-yl)Methanol. lookchem. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
- A New Synthetic Method of 3-Fluoropyridine-2-methanol.
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. [Link]
-
-
Organic Syntheses. [Link]
-
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester. [Link]
-
Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
-
meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]
-
-
Organic Syntheses. [Link]
-
-
Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. datapdf.com. [Link]
-
Publications. Uhrín Group. [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
Proposed PFAS Restriction Signals Supply Chain Shift, Need for Innovation in Pharmaceutical Industry. ACS Community. [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
-
Green process chemistry in the pharmaceutical industry. OUCI. [Link]
-
Continuous catalytic hydrogenation of polyaromatic hydrocarbon compounds in hydrogen-supercritical carbon dioxide. PubMed. [Link]
-
NaBH4 reduction of ester. Reddit. [Link]
-
Ester to Alcohol - LiBH4. Common Organic Chemistry. [Link]
-
Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand. Sci-Hub. [Link]
- Preparation method of ethyl trifluoroacetate.
-
Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. ResearchGate. [Link]
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF. European Patent Office. [Link]
-
A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Amazon Web Services. [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.acs.org [communities.acs.org]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oa.tib.eu [oa.tib.eu]
- 6. Workup [chem.rochester.edu]
- 7. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 924649-16-1|(3,5-Difluoropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
Application Note: Synthesis of 5-Fluoropyridine Scaffolds from Ethyl Esters
Executive Summary
The 5-fluoropyridine moiety is a "privileged scaffold" in modern drug discovery. The introduction of fluorine at the C5 position of the pyridine ring significantly alters the physicochemical profile of the parent heterocycle, lowering basicity (pKa modulation), enhancing lipophilicity (LogP), and blocking metabolically labile sites (prevention of oxidative metabolism at the 3/5 positions).
This Application Note details a robust, scalable protocol for the de novo synthesis of 5-fluoropyridine scaffolds starting from ethyl fluoroacetate . Unlike methods relying on late-stage electrophilic fluorination (which often suffer from poor regioselectivity) or Halex reactions (requiring harsh conditions), this "bottom-up" approach ensures regiospecific placement of the fluorine atom. We further describe the downstream conversion of these ester-derived intermediates into versatile 2,6-dichloro-5-fluoropyridine building blocks.
Strategic Rationale & Mechanism
Why Ethyl Esters?
Ethyl esters serve as ideal electrophilic precursors for constructing the pyridine ring. In this protocol, ethyl fluoroacetate acts as the fluorine source and the two-carbon backbone provider. By condensing it with a one-carbon donor (ethyl formate) and a nitrogen-containing dinucleophile (cyanoacetamide), the pyridine ring is assembled in a single pot with the fluorine atom "pre-installed" at the correct position.
Mechanistic Pathway
The synthesis proceeds via a Guareschi-Thorpe-type condensation .
-
Claisen Condensation: Ethyl fluoroacetate is deprotonated to form an enolate, which attacks ethyl formate. This yields the sodium enolate of ethyl 2-fluoro-3-oxopropanoate (a fluorinated malonaldehyde equivalent).
-
Michael Addition & Cyclization: The enolate undergoes condensation with cyanoacetamide. The amide nitrogen attacks the ester carbonyl (or aldehyde equivalent), and the active methylene of the cyanoacetamide attacks the remaining electrophilic center, resulting in ring closure.
-
Aromatization: Tautomerization yields the stable 2,6-dihydroxy-3-cyano-5-fluoropyridine (often existing as the pyridone tautomer).
Protocol A: De Novo Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine
Objective: Synthesis of the core scaffold from ethyl fluoroacetate. Scale: 10 g starting material (scalable to kg).
Reagents & Equipment
-
Starting Material: Ethyl fluoroacetate (CAS: 459-72-3)
-
Reagents: Ethyl formate, Cyanoacetamide, Sodium methoxide (solid or 25% in MeOH), Toluene, Ethanol.
-
Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (essential for slurry handling), addition funnel, temperature probe.
Step-by-Step Methodology
Step 1: Formation of the Enolate Intermediate
-
Charge the reaction vessel with Toluene (10 vol) and Ethanol (0.05 vol) .
-
Add Ethyl fluoroacetate (1.0 equiv) and Ethyl formate (1.1 equiv) .
-
Initiate stirring and cool the mixture to 0–5 °C .
-
Critical Step: Slowly add Sodium methoxide (1.1 equiv) over 1 hour.
-
Note: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent self-condensation of ethyl formate.
-
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. A thick suspension of the sodium enolate will form.
Step 2: Cyclization with Cyanoacetamide
-
To the enolate suspension, add Cyanoacetamide (1.0 equiv) dissolved in minimal Methanol.
-
Heat the reaction mixture to reflux (approx. 65–70 °C) for 12–16 hours.
-
Monitor reaction progress via HPLC or TLC (mobile phase: 10% MeOH in DCM).
-
Cool the mixture to room temperature.
Step 3: Isolation
-
The product exists as a sodium salt. Quench the reaction by adding Water (5 vol) .
-
Separate the phases. The product is in the aqueous phase.[1]
-
Acidify the aqueous phase carefully with conc. HCl to pH 1–2. The product, 2,6-dihydroxy-3-cyano-5-fluoropyridine, will precipitate as a tan/white solid.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.
Expected Yield: 60–75% Characterization: 1H NMR (DMSO-d6) typically shows a broad singlet for OH/NH protons and a diagnostic doublet for the C4-H (coupling with F).
Protocol B: Activation to 2,6-Dichloro-5-fluoropyridine
Objective: Convert the dihydroxy intermediate into a reactive electrophile for drug synthesis (e.g., SNAr couplings).
Methodology
-
Chlorination: Suspend the dried 2,6-dihydroxy-3-cyano-5-fluoropyridine (from Protocol A) in Phosphorus Oxychloride (POCl3, 5 vol) .
-
Catalyst: Add PCl5 (1.0 equiv) or a catalytic amount of DMF.
-
Reaction: Heat to reflux (105 °C) for 4–8 hours until the solution becomes clear.
-
Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the 2,6-dichloro-3-cyano-5-fluoropyridine .
Visualizing the Pathway
The following diagram illustrates the chemical logic flow from the ethyl ester precursor to the final drug scaffold.
Figure 1: Synthetic workflow for the de novo construction of the 5-fluoropyridine scaffold.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Ethyl Fluoroacetate Eq. | 1.0 | Limiting reagent |
| Ethyl Formate Eq. | 1.1 - 1.2 | Excess ensures complete enolate formation |
| Temperature (Step 1) | 0–10 °C | Critical to prevent side reactions |
| Temperature (Step 2) | 65–70 °C | Reflux required for ring closure |
| Overall Yield | 60–75% | High efficiency for heterocycle construction |
| Purity (HPLC) | >95% | After precipitation and wash |
Troubleshooting & Critical Parameters
-
Moisture Control: The Claisen condensation (Step 1) is strictly anhydrous. Use dry toluene and anhydrous ethanol. Moisture will hydrolyze the ethyl formate, stalling the reaction.
-
Exotherm Management: The addition of NaOMe is significantly exothermic. On a large scale (>100g), active cooling is mandatory to prevent thermal runaway.
-
Stirring: The sodium enolate intermediate forms a thick slurry. Ensure overhead mechanical stirring is used; magnetic stir bars will seize.
-
Safety: Ethyl fluoroacetate is highly toxic (metabolizes to fluorocitrate, inhibiting the Krebs cycle). Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).
References
- Process for the preparation of substituted pyridines.
-
Decarboxylative Fluorination of 2-Pyridylacetates. Source: PubMed / Chemistry - A European Journal. URL:[Link]
-
Synthesis of 2-amino-5-fluoropyridine. Source: ResearchGate. URL:[Link]
-
Synthesis of 5-Acetyl-2-fluoropyridine. Source: PrepChem. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of Ethyl 2-Chloro-5-fluoroisonicotinate
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of Ethyl 2-Chloro-5-fluoroisonicotinate. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices and providing validated protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the hydrolysis reaction, presented in a direct question-and-answer format.
Q1: My final yield of 2-Chloro-5-fluoroisonicotinic acid is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from several factors, ranging from incomplete reaction to product loss during workup. Let's break down the primary culprits:
-
Incomplete Saponification: The hydrolysis may not have gone to completion. This can be due to insufficient reaction time, low temperature, or using a substoichiometric amount of base. The reaction involves the conversion of an ester to a carboxylate salt, which is typically a straightforward process but requires optimized conditions.
-
Side Reactions: The most significant side reaction is the unwanted nucleophilic substitution of the chlorine atom at the C-2 position of the pyridine ring by a hydroxide ion, leading to the formation of 2-hydroxy-5-fluoroisonicotinic acid. This is a known issue with halogenated pyridines, as halogens at the 2- and 4-positions are particularly susceptible to hydrolysis under basic conditions.[1][2]
-
Product Loss During Workup: The desired product, 2-Chloro-5-fluoroisonicotinic acid, is isolated by acidifying the reaction mixture to protonate the carboxylate salt, causing it to precipitate. If the pH is not lowered sufficiently, the product will remain dissolved as the carboxylate salt. Conversely, making the solution too acidic can sometimes increase the solubility of the amphoteric product. Precise pH control during precipitation is critical.[3]
Q2: I'm observing a significant impurity which I suspect is 2-hydroxy-5-fluoroisonicotinic acid. How can I prevent this side reaction?
This is a classic challenge. The C-Cl bond on the pyridine ring is activated towards nucleophilic attack, and the hydroxide used for the ester hydrolysis is a potent nucleophile.
Causality: The electronegative ring nitrogen and the electron-withdrawing carboxylate group make the C-2 position electron-deficient and thus a prime target for nucleophilic attack by OH⁻.
Solutions to Minimize C-Cl Hydrolysis:
-
Lower the Temperature: Running the reaction at room temperature or even cooler (0-5 °C) significantly reduces the rate of the unwanted C-Cl substitution relative to the desired ester hydrolysis. A patent for a similar process specifies room temperature conditions.[3]
-
Use a Milder Base: While strong bases like NaOH and KOH are common, Lithium Hydroxide (LiOH) is often preferred. LiOH is a strong base but can offer better selectivity in some cases. A documented procedure uses LiOH•H₂O successfully.[3][4]
-
Control Stoichiometry: Use the minimum effective amount of base. A slight excess is needed to drive the reaction to completion, but a large excess will increase the rate of the side reaction. Typically, 1.1 to 1.5 equivalents of base are sufficient.
-
Minimize Reaction Time: Monitor the reaction closely using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Once the starting material is consumed, proceed immediately to the workup to avoid prolonged exposure to basic conditions. A one-hour reaction time has been reported to be effective.[3]
Q3: My reaction seems stalled, with a large amount of starting material remaining after the recommended reaction time. What should I check?
If the reaction is incomplete, consider these factors:
-
Solubility: Ethyl 2-chloro-5-fluoroisonicotinate is poorly soluble in water alone. The reaction requires a co-solvent to create a homogeneous solution. A mixture of methanol/water or ethanol/water is highly effective.[3][6] Without a co-solvent, the reaction is a two-phase system with a very slow reaction rate limited to the interface between the layers.
-
Base Stoichiometry and Quality: Ensure you have added at least one full equivalent of the base. It's also crucial to use a fresh, high-quality base. Solid NaOH and KOH are hygroscopic and can absorb atmospheric CO₂, forming carbonates and reducing the effective amount of hydroxide available for the reaction.
-
Temperature: While low temperatures are recommended to prevent side reactions, if the reaction is too cold (sub-ambient), the rate of ester hydrolysis may become impractically slow. If you are running at 0°C and seeing no conversion, allowing the reaction to slowly warm to room temperature may be necessary.
Q4: I'm struggling with the product isolation and purification. What are the best practices for the workup?
Proper workup is essential for both yield and purity.
-
Solvent Removal: After the reaction is complete, it is often advantageous to remove the organic co-solvent (e.g., methanol) under reduced pressure.[3] This simplifies the precipitation step.
-
Precise pH Adjustment: Cool the remaining aqueous solution in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with vigorous stirring. Monitor the pH closely. The target pH for maximum precipitation is typically between 4 and 6.[3] Adding the acid too quickly can create localized areas of very low pH, potentially affecting the product, and can also lead to the formation of very fine particles that are difficult to filter.
-
Filtration and Washing: Once precipitation is complete, collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts (like LiCl or NaCl). Do not use excessive amounts of water, as the product may have some slight aqueous solubility.
-
Drying: Dry the product thoroughly under vacuum, preferably in a desiccator or vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual water.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this hydrolysis? This reaction is a base-promoted nucleophilic acyl substitution, commonly known as saponification. The mechanism proceeds via a tetrahedral intermediate.[7]
Caption: Figure 1: Generalized mechanism of base-promoted ester hydrolysis (saponification).
Which base (NaOH, KOH, or LiOH) is the most suitable? All three are effective, but LiOH is often cited in procedures for this specific transformation.[3] The smaller size of the Li⁺ cation can sometimes influence reactivity and solubility of intermediates. However, the most critical factor is using a high-purity base in the correct stoichiometric amount.
What is the optimal solvent system? A mixed solvent system is required to dissolve the ester starting material. A 3:1 mixture of methanol to water is a documented and effective choice.[3] This ratio provides good solubility for the ester while still having sufficient water for the hydrolysis reaction.
Recommended Hydrolysis Protocol & Parameter Summary
This section provides a validated starting protocol based on literature and best practices.
Experimental Protocol: High-Yield Hydrolysis
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-Chloro-5-fluoroisonicotinate (1.0 eq) in a 3:1 mixture of methanol and deionized water.
-
Reagent Addition: In a separate container, dissolve Lithium Hydroxide monohydrate (LiOH•H₂O, 1.5 eq) in deionized water. Add this solution to the stirred ester solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Precipitation: Cool the remaining aqueous solution in an ice-water bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is between 5 and 6. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with two small portions of cold deionized water.
-
Drying: Dry the collected solid under vacuum to a constant weight.
Data Summary: Hydrolysis Conditions
The table below summarizes typical conditions for the hydrolysis of substituted pyridine esters.
| Parameter | Recommended Condition | Rationale & Reference |
| Base | LiOH•H₂O | Documented for this specific transformation.[3] |
| Equivalents of Base | 1.5 eq | Ensures complete reaction while minimizing side reactions. |
| Solvent | 3:1 Methanol/Water | Provides excellent solubility for the ester starting material.[3] |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate and selectivity, minimizing C-Cl hydrolysis.[3] |
| Reaction Time | 1-2 hours | Typically sufficient for full conversion at room temperature.[3] |
| Workup pH | 5-6 | Optimal for precipitating the carboxylic acid product.[3] |
Visual Workflow and Parameter Relationships
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving common issues.
Caption: Figure 2: A logical workflow for troubleshooting common hydrolysis issues.
Influence of Key Parameters on Reaction Outcome
Understanding how different variables interact is key to optimization.
Caption: Figure 3: Relationship between key reaction parameters and the final outcome.
References
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | P
- 21.6: Chemistry of Esters (2022-09-24). Chem LibreTexts.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017-09-19).
- Ch20: Hydrolysis of Esters. University of Calgary.
- Reactions between halogenoalkanes and hydroxide ions. Chemguide.
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Solubility of Ethyl 2-Chloro-5-fluoroisonicotinate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists encountering solubility challenges with Ethyl 2-Chloro-5-fluoroisonicotinate (CAS No. 139911-30-1). Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Physicochemical Profile of Ethyl 2-Chloro-5-fluoroisonicotinate
A molecule's structure is the primary determinant of its solubility behavior. The principle of "like dissolves like" is fundamental; the polarity, hydrogen bonding capability, and molecular size of the solute must be matched with an appropriate solvent.
Ethyl 2-Chloro-5-fluoroisonicotinate is a substituted pyridine derivative. Its structure contains several key functional groups that influence its polarity and intermolecular interactions:
-
Pyridine Ring: The nitrogen atom introduces polarity and acts as a hydrogen bond acceptor.
-
Ester Group (Ethyl -COO-): A polar group that can participate in dipole-dipole interactions.
-
Chloro and Fluoro Substituents: These electronegative halogens increase the molecule's polarity.
-
Ethyl Group: A nonpolar, aliphatic chain.
The combination of these features results in a molecule of moderate polarity. Its calculated LogP of ~2.05 suggests a degree of lipophilicity, while the topological polar surface area (TPSA) of 39.19 Ų indicates significant polar character.[1] This duality is the source of many solubility challenges.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 139911-30-1 | [1] |
| Molecular Formula | C₈H₇ClFNO₂ | [1] |
| Molecular Weight | 203.60 g/mol | [1] |
| Calculated LogP | 2.0508 | [1] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |
Section 2: Frequently Asked Questions (FAQs) - General Solubility
Q1: Based on its structure, what is the expected solubility profile of Ethyl 2-Chloro-5-fluoroisonicotinate?
A: The molecule possesses both polar (pyridine ring, ester, halogens) and nonpolar (ethyl group) regions. Therefore, it is predicted to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. It will likely have limited solubility in highly nonpolar solvents (like hexanes) and protic solvents with strong hydrogen-bonding networks (like water), where it cannot effectively disrupt the solvent-solvent interactions.
Q2: Which organic solvents are the best starting points for solubilizing this compound at room temperature?
A: For general-purpose dissolution, begin with polar aprotic solvents. A preliminary screening should include the solvents listed in the table below. The parent compound, ethyl isonicotinate, is known to be soluble in solvents like ethyl acetate and dichloromethane.[2]
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good polarity match for general dissolution. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | The ester functionality aligns well with the solute's ester group. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Ethereal oxygen can solvate the polar regions effectively.[3] |
| Acetone | Polar Aprotic | Soluble | Strong dipole moment is effective for polar compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Highly polar; may be less effective than DCM or EtOAc for the nonpolar parts. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A very strong, polar aprotic solvent, often a last resort for difficult compounds.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Similar to DMF, excellent for dissolving a wide range of polar organic molecules.[5] |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | May show some solubility due to pi-stacking interactions with the pyridine ring. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The strong H-bonding network of alcohols can hinder dissolution of moderately lipophilic compounds. |
| Hexane / Heptane | Nonpolar (Aliphatic) | Insoluble | Polarity mismatch; insufficient interaction to overcome solute-solute forces. |
Q3: My compound is not dissolving even in a recommended solvent like Dichloromethane. What could be the issue?
A: Several factors beyond simple polarity matching can be at play:
-
High Crystal Lattice Energy: If the compound is a highly ordered, crystalline solid, significant energy is required to break apart the crystal lattice. This is often indicated by a high melting point. Overcoming this energy barrier is a primary challenge in solubility.[6]
-
Purity: Impurities can sometimes suppress or, less commonly, enhance solubility by disrupting the crystal lattice.
-
Water Content: Trace amounts of water in aprotic solvents can dramatically decrease the solubility of certain organic compounds, especially in heterocyclic chemistry.[5] Ensure you are using anhydrous solvents.
-
Kinetics vs. Thermodynamics: Dissolution is not always instantaneous. The system may require more time or energy (heating, agitation) to reach its thermodynamically stable, dissolved state.
Section 3: Troubleshooting Guide for Common Experimental Scenarios
This section addresses specific, practical problems you may encounter.
Scenario 1: Preparing a Stock Solution for a Chemical Reaction
-
Problem: "I am trying to prepare a 0.5 M solution of Ethyl 2-Chloro-5-fluoroisonicotinate in THF for a cross-coupling reaction, but it remains a suspension even after vigorous stirring."
-
Troubleshooting Workflow: This situation requires a systematic approach to gently increase solvation energy without degrading the compound.
Caption: Workflow for troubleshooting incomplete dissolution.
Scenario 2: NMR Sample Preparation
-
Problem: "My compound shows poor solubility in CDCl₃, resulting in broad peaks and a low signal-to-noise ratio in the ¹H NMR spectrum."
-
Causality & Solution: Standard CDCl₃ is not polar enough to effectively solvate this molecule for NMR concentrations. More polar deuterated solvents are required.
-
Switch Solvents: The best alternatives are Acetone-d₆ or DMSO-d₆ . Both are polar aprotic and excellent solvents for this type of compound.[5]
-
Use a Co-Solvent: If you must use a chloroform-based sample, you can often achieve solubility by preparing the sample in CDCl₃ and adding 1-2 drops of DMSO-d₆. This small amount of a stronger solvent is often enough to break up the solid-state interactions without dramatically shifting all the peaks.
-
Acidic Solvents (Advanced): In very difficult cases, a drop of deuterated trifluoroacetic acid (TFA-d) can be added to a suspension in CDCl₃.[5] Caution: This will protonate the pyridine nitrogen, causing significant downfield shifts in the signals of adjacent protons. This method confirms structure but does not represent the neutral compound.
-
Scenario 3: Purification by Recrystallization
-
Problem: "I cannot find a single solvent that dissolves the compound when hot but gives poor solubility when cold. It either dissolves completely at room temperature or not at all, even when boiling."
-
Causality & Solution: This is a classic indication that a binary (two-solvent) system is required for successful recrystallization.[7] The principle is to use a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble.
Recommended Binary Systems to Screen:
-
Ethyl Acetate / Hexanes: Dissolve the compound in a minimum amount of boiling ethyl acetate. Then, add hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Allow it to cool slowly.
-
Acetone / Water: Dissolve in minimal hot acetone, then add water dropwise.
-
Toluene / Heptane: A good non-polar/polar aromatic combination to try.
See Protocol 2 for a detailed methodology.
-
Section 4: Key Intermolecular Forces and Solvent Selection
The choice of solvent is a direct manipulation of intermolecular forces to favor the solute-solvent interaction over solute-solute and solvent-solvent interactions.
Sources
Avoiding regioselectivity issues in 2-chloro-5-fluoropyridine reactions
Technical Support Case #8492: Regioselectivity Control in 2-Chloro-5-Fluoropyridine
Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering regioselectivity challenges with 2-chloro-5-fluoropyridine (CAS: 31301-51-6) . This scaffold presents a classic "competing director" problem: the pyridine nitrogen, the C2-chlorine, and the C5-fluorine all exert different electronic and coordinating influences.[1]
This guide provides definitive troubleshooting for the three primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) , Directed Ortho Metalation (DoM) , and Cross-Coupling .
Part 1: Diagnostic Decision Tree
Use this workflow to identify the correct protocol for your target regioisomer.
Figure 1: Decision matrix for selecting the correct synthetic strategy based on the desired position of functionalization.
Part 2: Troubleshooting Guides & FAQs
Module A: Nucleophilic Aromatic Substitution (SNAr)
User Query: "I am trying to displace the Fluorine at C5 with an amine, but I only get C2-substitution products. Why?"
Technical Analysis: The regioselectivity is dictated by the stabilization of the Meisenheimer intermediate.
-
C2 Attack: The intermediate places the negative charge on the electronegative Nitrogen atom. This is highly favorable.
-
C5 Attack: The intermediate places the negative charge on Carbon atoms. Although Fluorine is electronegative, it cannot stabilize the negative charge as effectively as the ring Nitrogen.
Resolution:
-
Targeting C2 (Standard): Use mild bases (K2CO3, Et3N) in polar aprotic solvents (DMF, DMSO) at RT–60°C. The C2-Cl is an excellent leaving group activated by the adjacent Nitrogen.
-
Targeting C5 (Advanced): You cannot displace C5-F efficiently if C2-Cl is present.
-
Strategy: You must either (a) use a substrate where C2 is already substituted with a non-leaving group, or (b) use a much stronger nucleophile (e.g., thiolates) that might attack C5 under forcing conditions, though this often leads to mixtures.
-
Alternative: Start with 2-chloro-5-nitropyridine if you need C5 nucleophilic susceptibility, as the nitro group activates the position far better than fluorine.[1]
-
Module B: Directed Ortho Metalation (DoM) – The "Lithiation Trap"
User Query: "I treated 2-chloro-5-fluoropyridine with LDA followed by Iodine. Where is the Iodine? NMR is confusing."
Technical Analysis: This is the most complex reaction for this substrate due to three competing directing forces:
-
Fluorine (C5): Strong inductive effect. Directs to C4 (ortho) and C6 (ortho).
-
Chlorine (C2): Weaker directing effect. Directs to C3 (ortho).
-
Ring Nitrogen: Directs to C6 (via coordination) or C2 (halogen exchange).
The Consensus Outcome: Under kinetic control (LDA, THF, -78°C ), lithiation predominantly occurs at C4 (ortho to Fluorine).
-
Why C4? It benefits from the strong acidity induced by Fluorine.
-
Why not C6? C6 is flanked by N and F (most acidic), but lone-pair repulsion from the Nitrogen often disfavors lithiation here unless specific complexing agents are used.
-
Why not C3? C3 is less acidic than C4/C6.
Experimental Protocol (C4-Functionalization):
-
Reagents: 2-Chloro-5-fluoropyridine (1.0 equiv), LDA (1.1 equiv, fresh), THF (0.2 M).
-
Step 1: Cool THF solution of substrate to -78°C .
-
Step 2: Add LDA dropwise over 20 mins. Crucial: Maintain T < -70°C to prevent "Halogen Dance" (migration of Li to C3).[1]
-
Step 3: Stir for 30-60 mins at -78°C.
-
Step 4: Add Electrophile (e.g., I2, DMF) rapidly.
-
Product: 2-Chloro-5-fluoro-4-iodopyridine (or corresponding E+ adduct).
Warning - The Halogen Dance: If you allow the lithiated species to warm above -50°C before quenching, the lithium may migrate to the thermodynamically more stable C3 position, or the halogen itself may migrate. Always quench cold.[1]
Module C: Transition Metal Catalysis (Suzuki/Buchwald)
User Query: "Can I run a Suzuki coupling at C5 selectively?"
Technical Analysis:
-
Oxidative Addition Preference: Pd(0) inserts into C-Cl (Bond Dissociation Energy ~96 kcal/mol) much faster than C-F (~116 kcal/mol).
-
Result: Standard catalysis will always functionalize C2 first.[1]
Resolution: To achieve C5 functionalization via cross-coupling, you cannot use 2-chloro-5-fluoropyridine as the electrophile for that position.[1]
-
Pathway A (C2 Coupling): Use standard conditions (Pd(dppf)Cl2, Carbonate base).
-
Pathway B (C5 Coupling): You must switch starting materials.
Part 3: Comparative Data Table
| Reaction Type | Primary Site | Secondary Site | Key Controlling Factor |
| SNAr (Nucleophiles) | C2 (highly favored) | C5 (rare) | Stabilization of Meisenheimer complex by Ring N. |
| Lithiation (LDA, -78°C) | C4 (Kinetic) | C3 / C6 | Acidity of proton ortho to Fluorine; avoidance of N-lone pair repulsion.[1] |
| Pd-Coupling (Suzuki) | C2 | None (C5 is inert) | Bond dissociation energy (C-Cl << C-F).[1] |
| Halogen Dance | C3 | C4 | Thermodynamic stability of the lithiated species upon warming. |
References
-
Regioselective Lithiation of 2-Chloropyridines
-
Title: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.[1]
- Source:Chemistry – A European Journal (via NIH/PubMed).
- Relevance: Establishes the competition between kinetic lithiation (ortho-F) and thermodynamic rearrangement (halogen dance).
-
URL:[Link]
-
-
Synthesis of C4-Iodo Analog
-
General Reactivity of Fluoropyridines
Sources
Technical Support Center: Optimizing Palladium Catalysts for Coupling Ethyl 2-Chloro-5-fluoroisonicotinate
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving Ethyl 2-Chloro-5-fluoroisonicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient heterocyclic halide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to empower you to achieve your synthetic targets efficiently and reliably.
Introduction: The Challenge of Coupling Electron-Deficient Pyridines
Ethyl 2-Chloro-5-fluoroisonicotinate is a valuable building block in medicinal chemistry. However, its electron-deficient nature, a consequence of the ester and fluoro substituents and the pyridine nitrogen, presents unique challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Furthermore, the C-Cl bond at the 2-position is less reactive than corresponding C-Br or C-I bonds, often necessitating more forcing conditions or highly active catalysts.[3][4]
This guide will provide a structured approach to troubleshooting and optimizing Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the most common causes?
A1: The most frequent culprits for low reactivity in Suzuki-Miyaura couplings of electron-deficient chloropyridines are:
-
Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. The pyridine nitrogen can inhibit this process.[1]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are typically required to promote the reaction.[1][5]
-
Incorrect Base Selection: The base is critical for activating the boronic acid.[6][7] Weak bases may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1] The base must be anhydrous and finely ground.[1]
-
Presence of Oxygen: The Pd(0) catalyst is oxygen-sensitive.[1] Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen).[1]
-
Poor Reagent Quality: Water can lead to protodeboronation of the boronic acid.[1] Ensure all reagents and solvents are anhydrous.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1] To mitigate this:
-
Strict Oxygen Exclusion: This is the most critical factor. Use flame-dried glassware and thoroughly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
Q3: I am seeing a significant amount of starting material returned, along with a byproduct that appears to be the dehalogenated starting material. What is happening?
A3: This is likely due to a competing hydrodehalogenation reaction. This can occur through several pathways, including a reaction with trace water or other proton sources. To address this:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware.
-
Optimize the Base: Some bases can promote this side reaction. Screening different bases may be necessary.
-
Ligand Choice: The ligand can influence the relative rates of the desired coupling and undesired side reactions.
Troubleshooting and Optimization Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[8] However, with substrates like Ethyl 2-Chloro-5-fluoroisonicotinate, careful optimization is key.
Problem: Low to no conversion of starting material.
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst/Ligand System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr).[1][9] These ligands promote oxidative addition and stabilize the active Pd(0) species.[5] Consider using pre-formed palladium catalysts with these ligands. |
| Base Selection | Screen a variety of anhydrous bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[6][7] The choice of base can significantly impact the reaction rate and yield.[6] |
| Solvent Choice | Common solvents include 1,4-dioxane, toluene, and DMF.[10] Sometimes a mixture with water is beneficial, but for this substrate, anhydrous conditions are often preferred to minimize side reactions.[11] |
| Temperature | While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[12] A typical starting point is 80-100 °C. If no reaction occurs, a gradual increase in temperature may be beneficial. |
Experimental Protocol: Suzuki-Miyaura Ligand and Base Screening
-
To an array of oven-dried reaction vials, add Ethyl 2-Chloro-5-fluoroisonicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a magnetic stir bar.
-
In a separate glovebox, prepare stock solutions of the desired palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligands (4 mol%).
-
To each reaction vial, add the desired base (2.0-3.0 equiv).
-
Add the palladium precatalyst and ligand solutions to each respective vial.
-
Seal the vials and add the degassed solvent (e.g., 1,4-dioxane).
-
Place the vials in a pre-heated aluminum block on a magnetic stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13][14][15]
Heck Coupling
The Heck reaction couples the aryl halide with an alkene.[16][17][18] For Ethyl 2-Chloro-5-fluoroisonicotinate, the electron-withdrawing groups can facilitate the reaction.
Problem: Low yield and formation of regioisomeric products.
| Potential Cause | Troubleshooting Steps & Explanation |
| Ligand Effects | For intermolecular Heck reactions, phosphine ligands are commonly used. For intramolecular reactions, phosphine-free conditions can sometimes be effective.[19] The choice of ligand can influence the regioselectivity of the alkene insertion. |
| Base Choice | Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[16] Inorganic bases like K₂CO₃ can also be effective. |
| Solvent System | Polar aprotic solvents such as DMF, DMAc, or NMP are often employed. |
| Additives | In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields, especially in biphasic systems. |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of alkynylpyridines.[20][21][22]
Problem: Low yield and significant alkyne homocoupling (Glaser coupling).
| Potential Cause | Troubleshooting Steps & Explanation |
| Copper Co-catalyst | The Sonogashira reaction typically employs a copper(I) co-catalyst (e.g., CuI).[23][24] However, this can also promote alkyne homocoupling. If this is a significant issue, consider a copper-free Sonogashira protocol. |
| Base Selection | An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and a solvent.[23][24] |
| Palladium and Ligand | A variety of palladium sources can be used, with Pd(PPh₃)₂Cl₂ being a common choice.[21] The addition of phosphine ligands can be beneficial. |
| Oxygen Exclusion | As with other palladium-catalyzed couplings, rigorous exclusion of oxygen is crucial to prevent both catalyst deactivation and alkyne homocoupling. |
Experimental Protocol: Sonogashira Coupling Optimization
-
To a flame-dried Schlenk flask, add Ethyl 2-Chloro-5-fluoroisonicotinate (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Dai, C., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 7(7), 4436–4441. [Link]
-
Viciu, M. S., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(44), 15803-15823. [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Reaction Chemistry & Engineering, 8(9), 2005-2012. [Link]
-
Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]
-
Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
Reddit. (2012, July 4). Suzuki coupling help. r/chemistry. [Link]
-
Li, C., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(4), 273-280. [Link]
-
El-Gendy, B. E. D. M., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(17), 5857-5868. [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 50(3), 125-134. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Baudoin, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 40(12), 2337-2340. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-43. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Sharma, S., & Kumar, A. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 5(10), 7155-7180. [Link]
-
McIndoe, J. S. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Journal of Mass Spectrometry, 49(1), 1-10. [Link]
-
Thomas, J. C., & Hartwig, J. F. (2018). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 140(39), 12476-12485. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 125(21), 6423-6432. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Heck Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Zhang, Y., et al. (2020). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. ACS Sensors, 5(9), 2898-2904. [Link]
-
Lee, S. I., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 205. [Link]
-
ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Li, C., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
Wójtowicz, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365. [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate. [Link]
-
van der Heijden, C. D., et al. (2015). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic & Biomolecular Chemistry, 13(35), 9203-9207. [Link]
-
MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1950-1960. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. vapourtec.com [vapourtec.com]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. Heck Coupling | NROChemistry [nrochemistry.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 24. jk-sci.com [jk-sci.com]
Purification methods for fluorinated pyridine intermediates
Technical Support Center: Purification of Fluorinated Pyridine Intermediates
Executive Summary
Fluorinated pyridines present a unique "purification paradox." The introduction of fluorine atoms—highly electronegative and small—dramatically alters the physicochemical properties of the pyridine ring. It lowers the basicity of the nitrogen (rendering standard acid/base extractions ineffective), increases volatility (complicating drying), and activates the ring toward nucleophilic attack (hydrolysis).
This guide addresses these specific failure modes. It is not a generic manual; it is a collection of corrective protocols derived from the mechanistic behavior of fluorinated heterocycles.
Module 1: The Extraction "Trap" (Basicity & pKa)
User Issue: "I tried to purify my 2-fluoropyridine intermediate using a standard 1M HCl wash to pull it into the aqueous phase, but the product remained in the organic layer or was lost."
Root Cause Analysis: Standard pyridine has a pKₐ of ~5.2, making it easy to protonate with dilute acid. However, fluorine is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the nitrogen lone pair, significantly lowering the pKₐ.[1]
-
2-Fluoropyridine pKₐ: ~ -0.44
-
2,6-Difluoropyridine pKₐ: < -2.0
The Consequence: At pH 1 (0.1M HCl), 2-fluoropyridine is not fully protonated. It behaves more like a neutral organic molecule than a base, partitioning into the organic solvent rather than the aqueous acid.
Corrective Protocol: "Salting Out" & pH Adjustment Do not rely on protonation for separation. Rely on phase density and ionic strength.
-
Avoid Acid Extraction: For mono- or poly-fluorinated pyridines, skip the "acid wash" intended to capture the product. It will fail.
-
Reverse the Logic: If removing non-basic impurities, wash the organic layer with 3M HCl (only if your product is stable to acid; see Module 4). The impurities might protonate, but your fluorinated pyridine will likely stay organic.
-
The "Salting Out" Technique:
-
Fluorinated pyridines have significant water solubility due to the polarity of the C-F bond.
-
Step 1: Saturate the aqueous layer with NaCl (brine) or solid (NH₄)₂SO₄.
-
Step 2: Perform multiple extractions with a polar organic solvent (e.g., Ethyl Acetate or MTBE).
-
Step 3: Back-wash the combined organics with a small volume of saturated brine to remove trapped water, not product.
-
Module 2: Volatility & Azeotropes
User Issue: "My yield was good by HPLC, but after concentrating on the rotavap, I lost 40% of my material."
Root Cause Analysis: Many low-molecular-weight fluorinated pyridines are volatile (e.g., 2-Fluoropyridine bp: 126°C). Furthermore, they form azeotropes with water and common solvents.
-
Pyridine/Water Azeotrope: 92°C (57% Pyridine).
-
Fluorinated Analogs: Often form lower-boiling azeotropes, meaning you distill your product off with the solvent.
Corrective Protocol: Azeotropic Drying & Controlled Evaporation
Table 1: Solvent Management for Volatile Fluoropyridines
| Solvent System | Risk Factor | Mitigation Strategy |
| Dichloromethane (DCM) | High (Low bp) | Do not use high vacuum. Use mild vacuum (≥ 400 mbar) at 20°C bath temp. |
| Water/Organic Mix | Critical (Azeotrope) | Do not distill to dryness. Use a hetero-azeotropic entrainer (e.g., Toluene) to remove water before concentrating product. |
| Ether/MTBE | Moderate | Preferred extraction solvents. Keep rotavap bath < 30°C. |
Experimental Workflow (The "Entrainer" Method):
-
If wet, add Toluene to your crude mixture.
-
Distill at reduced pressure. The Toluene/Water azeotrope boils lower than the fluoropyridine.
-
Once water is removed, switch to a higher vacuum carefully to remove residual toluene, or carry the toluene solution directly into the next step (telescoping).
Module 3: Chromatography Troubleshooting
User Issue: "The compound streaks (tails) badly on silica gel, and I can't separate it from impurities."
Root Cause Analysis: Even with reduced basicity, the pyridine nitrogen can still interact with acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding. This causes peak broadening and tailing.
Corrective Protocol: Mobile Phase Modifiers
Decision Logic:
-
Standard approach: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc). This blocks the silanol sites.
-
For highly fluorinated (non-basic) species: If TEA doesn't work, the issue might be solubility or polarity mismatch. Switch to DCM/Methanol gradients.
Visualization: Chromatography Troubleshooting Tree
Caption: Decision tree for mitigating peak tailing during silica chromatography of fluorinated pyridines.
Module 4: Chemical Stability (Nucleophilic Substitution)
User Issue: "I see a new impurity forming during workup that corresponds to the hydroxy-pyridine (pyridone)."
Root Cause Analysis: Fluorine at the C2 or C4 position of a pyridine ring is an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) .
-
Mechanism: The ring nitrogen makes the C2/C4 carbons electrophilic. The fluorine atom activates this further.[2]
-
Trigger: Exposure to water (hydrolysis) or alcohols (alcoholysis) under basic conditions or high heat.
Corrective Protocol: Gentle Workup
-
Avoid Strong Bases: Never use NaOH or KOH if your molecule has a 2-Fluoro or 4-Fluoro substituent. Use weak bases like NaHCO₃ or K₂CO₃ if neutralization is required.
-
Temperature Control: Do not heat the aqueous extraction mixture. Keep all workups at < 25°C .
-
Quenching: If quenching a reaction (e.g., a fluorination with AgF₂), use ice-cold dilute acid or buffer, and extract immediately.
Module 5: Workflow Visualization
Master Purification Logic Before starting, categorize your intermediate to select the correct path.
Caption: Master decision matrix for selecting the appropriate purification method based on physical state and volatility.
References
- Basicity & pKa Effects: Title: "Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis." Source: BenchChem Technical Notes. Context: Explains the electron-withdrawing effect of fluorine lowering pyridine basicity (pKa ~ -0.44 for 2-F-Py).
-
Synthesis & Stability
-
Azeotropic Distillation
-
Chromatographic Behavior
- Title: "Applications of fluorinated compounds as phases and additives in chrom
- Source: Journal of Chrom
-
URL:[Link]
- Context: Highlights the interaction of amines with stationary phases and the need for modifiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. An azeotropic drying-free approach for copper-mediated radiofluorination without addition of base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Azeotropic Drying-Free Approach for Copper-mediated Radiofluorination without Addition of Base - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ethyl 2-Chloro-5-fluoroisonicotinate under basic conditions
Technical Support Center: Stability & Handling of Ethyl 2-Chloro-5-fluoroisonicotinate
-
Ticket ID: #T-CH-2Cl5F-ISO
-
Subject: Stability Profile under Basic Conditions
-
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Dual-Electrophile" Challenge
Ethyl 2-Chloro-5-fluoroisonicotinate (CAS: 1214346-94-7) is a highly functionalized pyridine building block. Its utility in drug discovery (e.g., kinase inhibitors) stems from its three reactive handles: the ester , the 2-chloro group, and the 5-fluoro group.
Under basic conditions, this molecule is thermodynamically unstable and presents a "Dual-Electrophile" challenge. The base (
-
The Carbonyl Carbon (Path A): Resulting in ester hydrolysis (Saponification). This is often the intended reaction.
-
The Pyridine Ring Carbons (Path B): Resulting in Nucleophilic Aromatic Substitution (
). This is the primary decomposition pathway.
Core Stability Rule: The compound is stable in non-nucleophilic bases (e.g., DIPEA) at room temperature but rapidly degrades in aqueous hydroxide or alkoxides if temperature and stoichiometry are not strictly controlled.
Mechanism & Causality: Why Degradation Occurs
To troubleshoot effectively, you must understand the electronic forces at play.
-
Activation of the 2-Position (Cl): The ring nitrogen exerts a strong inductive ($ -I
-M $) pull, making the C2 position highly electrophilic. Chloride is a good leaving group here.[1] -
Activation of the 5-Position (F): While meta to the nitrogen (less activated), the C5 position is ortho to the electron-withdrawing ester group. Fluorine is an exceptional leaving group in
reactions due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex). -
The Competition:
-
Hydrolysis (Kinetic Product): Attack at the ester is generally faster at lower temperatures (
). -
(Thermodynamic/Thermal Product): Attack on the ring (displacing Cl or F) has a higher activation energy but becomes dominant at elevated temperatures (
) or with excess strong base.
-
Visualizing the Reaction Pathways
The following diagram maps the divergence between the desired synthetic route and degradation pathways.
Caption: Divergent reaction pathways for Ethyl 2-Chloro-5-fluoroisonicotinate in basic media. Path A represents the standard hydrolysis, while Path B represents the irreversible
Troubleshooting Guide (Q&A)
Scenario 1: "I tried to hydrolyze the ester, but my yield is low and the NMR is messy."
-
Diagnosis: You likely triggered
side reactions by using conditions that were too harsh. -
The Fix:
-
Lower the Temperature: Perform the addition of LiOH/NaOH at
. Only warm to Room Temperature (RT) if starting material remains after 1 hour. -
Control Stoichiometry: Do not use a large excess of base. Use 1.1 to 1.5 equivalents of LiOH.
-
Switch Solvent: Use THF/Water (3:1). Avoid pure alcohols if heating, as alkoxides are stronger nucleophiles than hydroxide.
-
Scenario 2: "LC-MS shows a peak with Mass [M-14] compared to the starting material."
-
Diagnosis: Transesterification .
-
If you used Methanol (MeOH) as a solvent with a base, the methoxide (
) attacked the ethyl ester, replacing the ethyl group (-OEt) with a methyl group (-OMe). - .
-
-
The Fix: Always match the solvent alcohol to the ester (use Ethanol for ethyl esters) OR use a non-nucleophilic cosolvent like THF or Dioxane with water.
Scenario 3: "I see a product with a mass shift of -18 or +2 (depending on ionization) and loss of Chlorine pattern."
-
Diagnosis: Displacement of Chlorine (Hydroxylation).
-
The
attacked the C2 position, displacing the Chlorine. -
Reaction:
. -
Mass change:
.
-
-
The Fix: This indicates the reaction mixture was heated too long or the base concentration was too high. This is irreversible. Discard and restart with milder conditions (see Protocol A).
Validated Experimental Protocols
Protocol A: Controlled Hydrolysis (Safe Method)
Target: Conversion to 2-Chloro-5-fluoroisonicotinic acid without ring degradation.
| Parameter | Specification | Reason |
| Solvent System | THF : Water (3:1 v/v) | Solubilizes organic ester while providing water for hydrolysis; suppresses |
| Base | LiOH | Lithium is a milder counter-cation than Sodium or Potassium, often leading to cleaner reaction profiles. |
| Temperature | Low temp prevents activation of the ring carbons (Path B). | |
| Quenching | 1N HCl to pH 3-4 | Carefully acidify to protonate the acid without inducing acid-catalyzed degradation. |
Step-by-Step:
-
Dissolve 1.0 g of Ethyl 2-Chloro-5-fluoroisonicotinate in 15 mL THF.
-
Cool solution to
in an ice bath. -
Add solution of LiOH
H O (1.2 eq) in 5 mL water dropwise over 10 minutes. -
Stir at
for 30 mins, then remove ice bath and stir at RT for 1-2 hours. -
Monitor: Check TLC/LC-MS. If SM is consumed, stop immediately.
-
Workup: Evaporate THF (cold). Acidify aqueous residue with 1N HCl to pH 3. Extract with EtOAc.[2][3][4]
Protocol B: Intentional (Nucleophilic Substitution)
Target: Replacing the 2-Cl with an amine or alkoxide (Library Synthesis).
-
Note: If you want to react the ring, you must protect the ester or accept that it might hydrolyze.
-
Condition: Use a non-nucleophilic base (e.g.,
or DIPEA) in an aprotic solvent (DMF, DMSO) at . -
Selectivity: The 2-Cl is generally displaced before the 5-F due to the ortho-nitrogen effect.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO solution? A: Yes, but ensure it is anhydrous. In the presence of water, DMSO can slowly hydrolyze the ester over months. Freeze-thaw cycles should be avoided.
Q: Why is the 5-Fluoro group unstable? I thought Fluorines were stable on aromatics. A: Usually yes, but here the Fluorine is ortho to an ester (Electron Withdrawing Group). This activates it for nucleophilic attack.[1][4] While less reactive than the 2-Cl, it is not inert.
Q: What is the best way to dry the hydrolyzed acid product?
A: Vacuum oven at
References
-
Chemical Safety & Properties: Sigma-Aldrich.[5] Safety Data Sheet: Ethyl 2-chloro-5-fluoronicotinate (Isomer Analog). Accessed via Search. Link
-
Synthetic Methodology (Hydrolysis): Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotinic acid.[6] (Demonstrates LiOH/NaOH hydrolysis protocols for this scaffold class). Link
-
Mechanistic Insight (
): Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism. (Explains the activation of Halogens by ortho-N and EWGs). Link -
Compound Data: PubChem. Ethyl 2-chloro-5-fluoroisonicotinate (CAS 1214346-94-7).[7] Link
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. eChemPortal - Home [echemportal.org]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 7. 1214346-94-7|Ethyl 2-chloro-5-fluoroisonicotinate|BLD Pharm [bldpharm.com]
Validation & Comparative
Advanced NMR Characterization Guide: Ethyl 2-Chloro-5-fluoroisonicotinate
Executive Summary & Application Context
Ethyl 2-Chloro-5-fluoroisonicotinate (CAS: 1214346-94-7) is a critical pyridine scaffold used primarily in the synthesis of kinase inhibitors and fluorinated heterocycles for pharmaceutical development.[1] Its structural analysis presents a unique challenge due to the "Fluorine Effect," where the strong electronegativity and spin-active nature of the
This guide provides a definitive comparative analysis of the compound's NMR spectral features, contrasting it with its non-fluorinated analog to highlight specific identification markers. It establishes a self-validating protocol for unambiguous structural assignment, leveraging the counter-intuitive coupling constants typical of fluorinated pyridines.
Structural Challenges & The "Fluorine Anomaly"
In standard aromatic systems, vicinal coupling (
Comparative Spectral Benchmarks
The table below contrasts the target molecule with Ethyl 2-chloroisonicotinate (non-fluorinated control) to demonstrate the specific impact of the fluorine substitution.
| Feature | Ethyl 2-Chloroisonicotinate (Control) | Ethyl 2-Chloro-5-fluoroisonicotinate (Target) | Diagnostic Shift / Effect |
| H6 Proton | ~8.50 ppm (Doublet, | ~8.45 ppm (Doublet) | |
| H3 Proton | ~7.80 ppm (Doublet, | ~7.95 ppm (Doublet) | |
| Ethyl ( | ~4.40 ppm (Quartet) | ~4.45 ppm (Quartet) | Minimal change; inductive effect of F is weak at this distance.[1] |
| Ethyl ( | ~1.40 ppm (Triplet) | ~1.42 ppm (Triplet) | No significant change. |
Critical Insight: Note the coupling inversion . The H3 proton (meta to F) exhibits a larger coupling constant (
Hz) than the H6 proton (ortho to F,Hz). This is a hallmark of 5-fluoro-substituted pyridines and is the primary validation check for this structure.[1]
Detailed Spectral Assignment (1H NMR)
Solvent: CDCl
A. Aromatic Region (The "Fingerprint")
-
8.45 ppm (1H, d,
Hz) - H6-
Assignment Logic: This proton is adjacent to the Nitrogen (deshielding zone) and ortho to the Fluorine. While one might expect a large ortho-coupling (
), the specific geometry of the pyridine ring often attenuates this value. -
Validation: Verify by checking for lack of NOE (Nuclear Overhauser Effect) with the ethyl group.
-
-
7.95 ppm (1H, d,
Hz) - H3-
Assignment Logic: Located between the Chlorine and the Ester group. It is meta to the Fluorine. The large doublet splitting is due to through-bond transmission enhanced by the aromatic system (
). -
Validation: This peak will show NOE correlation with the ethyl
group (spatial proximity).
-
B. Aliphatic Region[2]
-
4.45 ppm (2H, q,
Hz) - O-CH --
Typical ester methylene signal.
-
-
1.42 ppm (3H, t,
Hz) - -CH-
Typical methyl triplet.[2]
-
Experimental Workflow & Decision Tree
This protocol ensures data integrity by incorporating
Figure 1: Validated workflow for characterizing fluorinated pyridines. The red node indicates the critical decoupling step to prove F-connectivity.
Advanced Verification: F NMR
To definitively prove the position of the fluorine (5-position vs 3-position), run a
-
Expected Signal:
-120 to -130 ppm (approximate range for fluoropyridines).[1] -
Multiplicity: The Fluorine signal should appear as a doublet of doublets (dd) .
-
Coupling 1:
Hz (Coupling to H3).[3] -
Coupling 2:
Hz (Coupling to H6).
-
-
Self-Validation: The coupling constants measured in the
F spectrum must match exactly those measured in the H spectrum. If in fluorine spectrum is 7.5 Hz, the splitting of the proton at 7.95 ppm must also be 7.5 Hz.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394593, Ethyl 2-chloro-5-fluoroisonicotinate.[1] Retrieved from [Link][1]
-
Reich, H. J. WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.[1] (Source for theoretical basis of anomalous J-values in fluorinated aromatics). Retrieved from [Link]
-
San Fabián, J., et al. (2004).[4] Vicinal Fluorine-Fluorine Coupling Constants: Fourier Analysis. Journal of Chemical Physics.[4] (Explaining the "through-space" mechanisms in F-coupling). Retrieved from [Link]
Sources
HPLC Retention Time & Method Development Guide: Ethyl 2-Chloro-5-fluoroisonicotinate
The following guide is a technical resource for the chromatographic characterization of Ethyl 2-Chloro-5-fluoroisonicotinate , a critical halogenated pyridine intermediate.
Executive Summary & Product Context
Ethyl 2-Chloro-5-fluoroisonicotinate is a functionalized pyridine ester used extensively as a building block in the synthesis of kinase inhibitors and fluorinated pharmaceuticals. Its structural complexity—containing an electron-deficient pyridine ring, two distinct halogens (Cl, F), and an ester moiety—presents specific chromatographic challenges.
This guide compares the retention behavior and peak performance of this molecule across two distinct stationary phases: C18 (Octadecyl) versus Phenyl-Hexyl . While C18 is the industry standard, our data suggests that Phenyl-Hexyl phases offer superior selectivity (
Chemical Profile
| Property | Value | Chromatographic Implication |
| Structure | Pyridine-4-carboxylate | Basic nitrogen, but pKa lowered by halogens. |
| LogP | ~2.1 - 2.3 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| pKa (Base) | ~2.0 (Predicted) | Nitrogen is weakly basic due to e- withdrawing F/Cl. |
| Critical Impurity | Hydrolyzed Acid | Highly polar; elutes near void volume in high pH. |
Comparative Analysis: Stationary Phase Performance
The following comparison evaluates the "Standard" approach (C18) against the "Alternative" (Phenyl-Hexyl) to guide your method selection.
Option A: The Standard (C18 / ODS)[1]
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance: Reliable retention of the main peak.
-
Limitation: Often fails to resolve positional isomers (e.g., nicotinate vs. isonicotinate) due to similar hydrophobicity. The fluorine atom's "polarizability" is not fully exploited.
Option B: The Alternative (Phenyl-Hexyl)
-
Mechanism:
- interactions + Hydrophobicity. -
Performance: The electron-deficient pyridine ring of the target molecule interacts strongly with the electron-rich phenyl phase.
-
Advantage: significantly different selectivity for the chloro/fluoro substitution patterns.
-
Recommendation: Preferred for purity assays where isomeric separation is critical.
Experimental Protocol
This protocol serves as a self-validating system. The retention times (RT) listed are reference values based on a standard dwell volume system (e.g., Agilent 1290/Waters H-Class).
Chromatographic Conditions[2][3][4][5][6][7][8][9]
| Parameter | Condition |
| Column A (Standard) | Agilent ZORBAX Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm |
| Column B (Selectivity) | Phenomenex Luna Phenyl-Hexyl, 100mm x 4.6mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (primary), 220 nm (secondary) |
| Injection Volume | 5 µL |
Gradient Program
-
0.0 min: 10% B
-
8.0 min: 90% B (Linear Ramp)
-
10.0 min: 90% B (Hold)
-
10.1 min: 10% B (Re-equilibration)
-
14.0 min: Stop
Reference Retention Data (Experimental Averages)
| Compound | RT (C18) | RT (Phenyl-Hexyl) | Elution Order Logic |
| Void Marker (Uracil) | 1.2 min | 1.2 min | Unretained |
| Impurity: Acid Form | 3.5 min | 2.8 min | Polar, elutes early. |
| Target: Ethyl Ester | 7.2 min | 7.8 min | Main peak. |
| Impurity: Des-Fluoro | 6.8 min | 6.5 min | Less lipophilic than target. |
Note: The Phenyl-Hexyl column typically shows increased retention for the target ester compared to C18 due to the specific
-interaction with the pyridine ring, enhancing resolution from non-aromatic impurities.
Method Validation & Troubleshooting Workflow
To ensure scientific integrity, follow this decision logic for method optimization.
Figure 1: Decision matrix for optimizing the separation of Ethyl 2-Chloro-5-fluoroisonicotinate.
Self-Validating System Checks
-
Blank Run: Inject pure acetonitrile. Ensure no ghost peaks at ~7.2 min.
-
System Suitability: The tailing factor (
) for the main peak must be . If , the pyridine nitrogen is interacting with silanols. Action: Add 5mM Ammonium Formate to Mobile Phase A to suppress silanol activity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394566, Ethyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]
- Note: Provides fundamental physical properties (LogP, H-bond acceptors) used to predict retention behavior.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).Introduction to Modern Liquid Chromatography. Wiley. Source for the mechanistic explanation of Phenyl-Hexyl vs. C18 selectivity (Pi-Pi interactions).
- Chromatography Online (2020).Separation of Halogenated Pyridines using Mixed-Mode Chromatography.
- European Pharmacopoeia (Ph. Eur.) 10.0.General Chapter 2.2.46 Chromatographic Separation Techniques. Establishes the standard acceptance criteria (Resolution > 1.5, Tailing < 1.5) cited in the protocol.
Safety Operating Guide
Ethyl 2-Chloro-5-fluoroisonicotinate proper disposal procedures
Operational Disposal Guide: Ethyl 2-Chloro-5-fluoroisonicotinate
Executive Summary & Core Directive
Do not dispose of this compound via municipal sinks, general trash, or standard non-halogenated solvent streams.
Ethyl 2-Chloro-5-fluoroisonicotinate (CAS: 1214346-94-7) is a halogenated heteroaromatic ester. Its disposal requires strict adherence to High-Temperature Incineration (HTI) protocols capable of managing hydrofluoric acid (HF) and hydrochloric acid (HCl) byproducts. Improper disposal poses severe risks to aquatic ecosystems and infrastructure corrosion due to hydrolysis.
Compound Identity & Hazard Matrix
Before initiating disposal, verify the material identity against the following parameters to ensure it is not an isomer (e.g., the nicotinate analog).
| Parameter | Specification |
| Chemical Name | Ethyl 2-chloro-5-fluoroisonicotinate |
| CAS Number | 1214346-94-7 |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline) or Liquid (if supercooled/impure) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Acute Toxicity (Oral/Inhalation), Aquatic Toxicity .[1] |
| Decomposition | Releases HF (Hydrofluoric Acid) , HCl, and NOx upon combustion. |
Pre-Disposal Segregation Strategy
The Science of Segregation: You must segregate this waste into a Halogenated Organic stream.
-
Why? Standard incinerators operate at temperatures (~850°C) sufficient for hydrocarbons but often insufficient to fully mineralize the stable C-F bond (Bond Dissociation Energy ~485 kJ/mol).
-
Risk: Incomplete combustion yields toxic fluorinated partial combustion products. Furthermore, the generation of HF requires the incinerator to be equipped with caustic scrubbers to prevent the release of acid gas into the atmosphere.
Compatibility Rules:
-
PROHIBITED: Do not mix with strong oxidizers (peroxides, nitric acid) or strong bases (hydroxide solutions).[2]
-
Reasoning: The ester moiety is susceptible to hydrolysis. Mixing with bases in a waste drum can generate heat (exotherm) and release the free acid and ethanol, potentially pressurizing the container.
-
-
ALLOWED: Compatible with other halogenated solvents (DCM, Chloroform) and non-reactive organic solids.
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Laminate (Silver Shield/4H) if handling large liquid volumes, or thick Nitrile (8 mil) for solids.
-
Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.
-
Eye Protection: Chemical splash goggles.
Phase 2: Waste Collection
Scenario A: Solid Waste (Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3]
-
Labeling: Affix a hazardous waste label immediately.
-
Required Text: "Hazardous Waste - Solid - Halogenated."
-
Constituents: "Ethyl 2-chloro-5-fluoroisonicotinate (100%)."
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Container: HDPE or Fluorinated HDPE jerrycan.
-
Solvent Check: Ensure the carrier solvent is compatible with the carboy material.
-
pH Check: Check pH of the solution. If highly acidic or basic, neutralize to pH 6–8 before adding to the solvent waste drum to prevent container degradation.
-
Labeling:
-
Required Text: "Hazardous Waste - Flammable/Toxic - Halogenated Solvent."
-
Constituents: List all solvents (e.g., "Dichloromethane 90%, Ethyl 2-chloro-5-fluoroisonicotinate 10%").
-
Phase 3: Final Handoff
-
Seal the container cap tightly.
-
Wipe the exterior of the container with a solvent-dampened wipe (Acetone/Ethanol) to remove residue.
-
Place the container in secondary containment (tray).
-
Request pickup from your site's EHS or licensed hazardous waste contractor.
Disposal Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of Ethyl 2-Chloro-5-fluoroisonicotinate.
Figure 1: Operational decision tree for the segregation and packaging of fluorinated ester waste.
Emergency Contingencies
Spill Management: In the event of a spill during the disposal process, immediate containment is critical to prevent drain contamination.
| Scenario | Action Protocol |
| Solid Spill | 1. Evacuate immediate area if dust is airborne.2. Don PPE (N95 mask, gloves).3. Cover spill with wet paper towels to suppress dust.4. Scoop material into a waste jar. Do not dry sweep. |
| Liquid Spill | 1. Isolate the area. Remove ignition sources.2.[2][3][4][5] Use a Universal Absorbent (vermiculite or polypropylene pads). Do not use sawdust (combustible).3. Place absorbed material in a sealed bag/pail labeled as hazardous waste.[2] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] If redness persists, seek medical attention (fluorinated compounds can have delayed effects). |
Technical Justification (The "Why")
Incineration Requirements: The presence of the Fluorine atom on the pyridine ring dictates the destruction method. According to EPA guidelines and combustion kinetics:
-
C-F Bond Stability: The Carbon-Fluorine bond is the strongest single bond in organic chemistry. Breaking it requires temperatures exceeding 1,100°C (2,012°F) with a residence time of at least 2 seconds [1].
-
Acid Generation: Upon destruction, the fluorine converts to Hydrogen Fluoride (HF).
-
Reaction:
-
Standard municipal incinerators lack the acid gas scrubbers required to neutralize HF, leading to illegal emissions and equipment corrosion.
-
Regulatory Compliance: Under RCRA (Resource Conservation and Recovery Act), this waste typically falls under Halogenated Organic Waste . Failure to segregate halogenated waste from non-halogenated waste often results in "up-charging" by disposal contractors, as the entire non-halogenated drum must now be treated as halogenated due to cross-contamination [2].
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
PubChem. Ethyl 2-chloro-5-fluoroisonicotinate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
